molecular formula C12H23BrO2 B8280910 Tert-butyl 2-(2-bromoethyl)hexanoate

Tert-butyl 2-(2-bromoethyl)hexanoate

Cat. No.: B8280910
M. Wt: 279.21 g/mol
InChI Key: GRDHUNURHDNXCP-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-bromoethyl)hexanoate is a branched ester featuring a tert-butyl group, a hexanoate backbone, and a 2-bromoethyl substituent. This compound is of interest in organic synthesis, particularly in constructing complex molecules or intermediates requiring selective alkylation or cross-coupling steps .

Properties

Molecular Formula

C12H23BrO2

Molecular Weight

279.21 g/mol

IUPAC Name

tert-butyl 2-(2-bromoethyl)hexanoate

InChI

InChI=1S/C12H23BrO2/c1-5-6-7-10(8-9-13)11(14)15-12(2,3)4/h10H,5-9H2,1-4H3

InChI Key

GRDHUNURHDNXCP-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCBr)C(=O)OC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: tert-Butyl Esters with Varying Substituents

  • Tert-butyl hexanoate (): Lacks the bromoethyl group. Exhibits high reactivity in transesterification reactions, yielding products like methyl hexanoate in 94% efficiency under optimized conditions. The absence of bromine simplifies its reactivity profile, favoring straightforward ester transformations .
  • Tert-butyl 3-phenylpropanoate (): Contains a phenyl group instead of bromoethyl. The phenyl group may enhance π-π interactions in catalytic systems .
  • Tert-butyl (2-bromo-3-fluorobenzyl)carbamate (): Shares a bromine atom but on a benzyl ring. Achieves 56.6% yield in a palladium-catalyzed coupling reaction, suggesting steric and electronic challenges from the fluorobenzyl group reduce efficiency compared to non-halogenated analogs .

Amino-Protected and Functionalized Esters

  • (R)-Methyl 2-((tert-butoxycarbonyl)amino)hexanoate (): Incorporates a Boc-protected amino group. The methyl ester and Boc group alter solubility (more polar) and reactivity, favoring amide bond formation over bromine-mediated substitutions .
  • Tert-butyl 3-(aminomethyl)-5-methylhexanoate (): Contains an aminomethyl branch. The amine functionality enables participation in Schiff base formation or Michael additions, diverging from the bromoethyl group’s role in SN2 reactions .

Data Tables

Table 1: Structural and Reactivity Comparison

Compound Key Substituent Reactivity/Yield Application Reference
Tert-butyl 2-(2-bromoethyl)hexanoate 2-bromoethyl High in alkylation Organic intermediates N/A
Tert-butyl hexanoate None 94% yield in transester. Ester synthesis
Tert-butyl (2-bromoethyl)carbamate Bromoethyl + carbamate Moderate (43% yield) Peptide alkylation
Tert-butyl peroxy-2-ethylhexanoate Peroxide + ethylhexanoate Radical initiation Polymer chemistry

Table 2: Physical Properties

Compound Molecular Weight (g/mol) Solubility Stability Notes
This compound ~265.2 Lipophilic Sensitive to nucleophiles
(R)-Methyl 2-(Boc-amino)hexanoate ~245.3 Polar organic Stable under acidic conditions
Tert-butyl peroxy-2-ethylhexanoate ~216.3 Non-polar solvents Thermally unstable

Research Findings and Key Insights

  • Reactivity Trends : Bromine enhances electrophilicity but may reduce reaction yields due to steric demands (e.g., 56.6% in vs. 94% in ). Tert-butyl esters generally exhibit high stability, though peroxides () are exceptions .
  • Synthetic Utility: Bromoethyl groups enable cross-coupling or alkylation, whereas amino or Boc-protected derivatives () expand functionality for peptide or heterocycle synthesis .
  • Regulatory and Safety : Peroxide derivatives require stringent safety protocols, contrasting with standard ester handling .

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